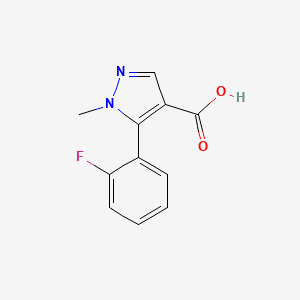
5-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a fluorophenyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 2-fluoroacetophenone.
Bromination: 2-fluoroacetophenone is brominated to form 2-fluoro-alpha-bromoacetophenone.
Reaction with Malononitrile: The brominated compound reacts with malononitrile to form 2-[2-(2-fluorophenyl)-2-carbonyl]malononitrile.
Cyclization: This intermediate undergoes cyclization in a hydrogen chloride-ethyl acetate solution to yield 2-chloro-5-(2-fluorophenyl)-1H-pyrazole-3-nitrile.
Dechlorination: Catalytic dechlorination is performed to obtain 5-(2-fluorophenyl)-1H-pyrazole-3-nitrile.
Hydrogenation Reduction: Finally, hydrogenation reduction is carried out to produce this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of high-pressure reactors, efficient catalysts, and continuous flow processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a drug candidate.
Materials Science: It is explored for its properties in the development of new materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 5-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrazol-3-yl]-N-methylmethanamine fumarate: This compound is a potassium-competitive acid blocker with potent inhibitory activity on gastric acid secretion.
5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde: Another fluorophenyl-substituted heterocycle with applications in organic synthesis.
Uniqueness
5-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and a carboxylic acid group makes it a versatile intermediate for various synthetic applications.
Propiedades
Fórmula molecular |
C11H9FN2O2 |
|---|---|
Peso molecular |
220.20 g/mol |
Nombre IUPAC |
5-(2-fluorophenyl)-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9FN2O2/c1-14-10(8(6-13-14)11(15)16)7-4-2-3-5-9(7)12/h2-6H,1H3,(H,15,16) |
Clave InChI |
MUGKZCNWWBIPHN-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)C(=O)O)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


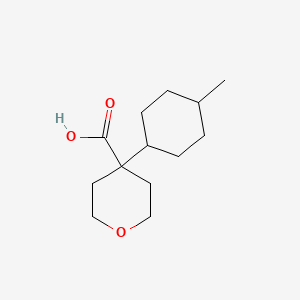
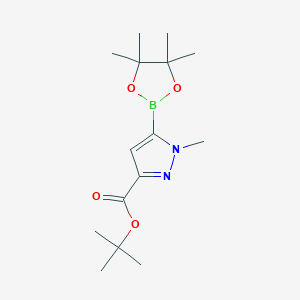
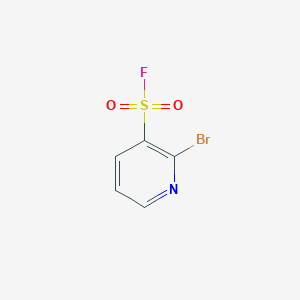
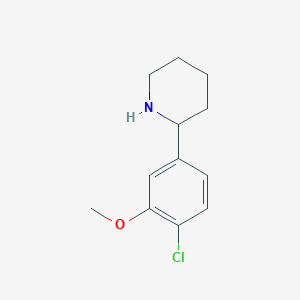
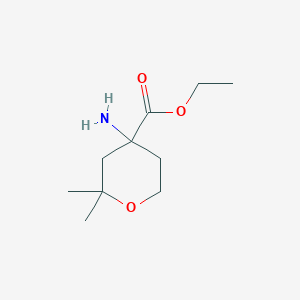
![tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate](/img/structure/B13530717.png)
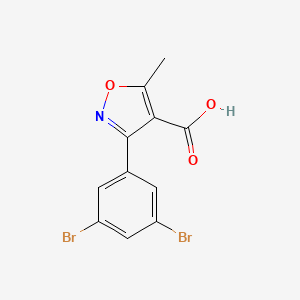

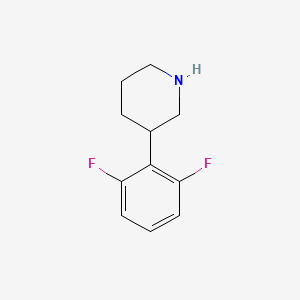
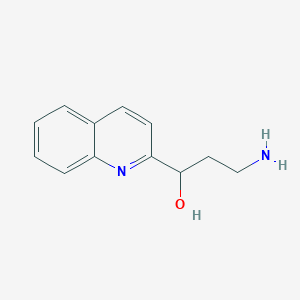
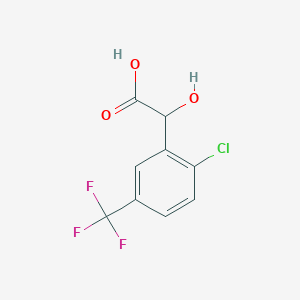

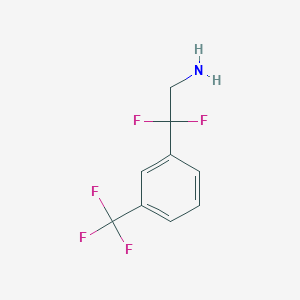
![4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13530787.png)
